molecular formula C23H23BF4O B2394515 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate CAS No. 73286-95-0

2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate

Cat. No.: B2394515
CAS No.: 73286-95-0
M. Wt: 402.24
InChI Key: HENXLVOFICGMOO-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate is a complex organic compound with the molecular formula C23H23BF4O It is known for its unique structure, which includes a chromenium ion core substituted with tert-butyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate typically involves the reaction of 2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromene with tetrafluoroboric acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the chromenium ion to a more reduced form, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate involves its interaction with molecular targets through its chromenium ion core. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific target. The compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.

    2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various industrial applications.

    4-tert-Butyl-2,6-diformylphenol: Used in the synthesis of complex organic molecules.

Uniqueness

2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate is unique due to its chromenium ion core and the specific arrangement of tert-butyl and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromen-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O.BF4/c1-23(2,3)21-15-20(16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22(19)24-21;2-1(3,4)5/h4-12,15H,13-14H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENXLVOFICGMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=[O+]C2=C(CCC3=CC=CC=C32)C(=C1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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